molecular formula C16H15F3N4O B2702117 N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide CAS No. 2418706-98-4

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

Katalognummer B2702117
CAS-Nummer: 2418706-98-4
Molekulargewicht: 336.318
InChI-Schlüssel: MZUVMWJBZGJSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor of the innate immune system, playing an essential role in the recognition of pathogens and the initiation of the immune response. The dysregulation of TLR4 signaling has been implicated in the pathogenesis of various diseases, including sepsis, autoimmune disorders, and cancer. TAK-242 has been shown to have potential therapeutic applications in these diseases.

Wirkmechanismus

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide acts as a selective inhibitor of TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of nuclear factor kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) activation, resulting in the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), while enhancing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor beta (TGF-β). In vivo studies have shown that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide reduces the levels of pro-inflammatory cytokines and improves survival in animal models of sepsis, autoimmune disorders, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has several advantages and limitations for lab experiments. The advantages include its high selectivity for TLR4 signaling pathway, its ability to inhibit pro-inflammatory cytokine production while enhancing anti-inflammatory cytokine production, and its potential therapeutic applications in various diseases. The limitations include its relatively low solubility in water, which may require the use of organic solvents for in vitro experiments, and its potential off-target effects on other signaling pathways.

Zukünftige Richtungen

There are several future directions for the research and development of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is to optimize the synthesis and formulation of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide to improve its solubility and bioavailability. Additionally, the development of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide involves several steps, starting with the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl 2-oxo-2-(1-cyano-2-methylpropyl)acetate to form the intermediate 1-(4-(trifluoromethyl)phenyl)-3-(1-cyano-2-methylpropyl)urea. This intermediate is then treated with hydrazine hydrate to form the final product, N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has been extensively studied in various preclinical and clinical settings. In vitro studies have demonstrated that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide inhibits the activation of TLR4 signaling pathway, leading to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine production. In vivo studies have shown that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has therapeutic effects in animal models of sepsis, autoimmune disorders, and cancer.

Eigenschaften

IUPAC Name

N-(1-cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c1-10(2)14(7-20)22-15(24)11-8-21-23(9-11)13-5-3-12(4-6-13)16(17,18)19/h3-6,8-10,14H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVMWJBZGJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.